5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of triazole and oxadiazole rings
Vorbereitungsmethoden
The synthesis of 5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the oxadiazole ring. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity. For example, the use of CuSO4 and sodium ascorbate in a DMF-water mixture has been shown to be effective in similar syntheses .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or photonic properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and organisms.
Wirkmechanismus
The mechanism of action of 5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes like cytochrome P450, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole and oxadiazole derivatives, such as:
- 5-Methyl-N′-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
- 5-{[(1-Aryl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-1-phenyl-1H-tetrazoles
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole lies in its specific combination of triazole and oxadiazole rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919117-59-2 |
---|---|
Molekularformel |
C17H13N5O |
Molekulargewicht |
303.32 g/mol |
IUPAC-Name |
5-[1-(4-methylphenyl)triazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13N5O/c1-12-7-9-14(10-8-12)22-11-15(19-21-22)17-18-16(20-23-17)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI-Schlüssel |
ITJMCJXRPIEOOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.